Cas no 15582-97-5 (1H-Indole, 4,5,6,7-tetrahydro-2-phenyl-)

1H-Indole, 4,5,6,7-tetrahydro-2-phenyl- structure
15582-97-5 structure
商品名:1H-Indole, 4,5,6,7-tetrahydro-2-phenyl-
CAS番号:15582-97-5
MF:C14H15N
メガワット:197.2756
MDL:MFCD01096212
CID:1331999
PubChem ID:4182798

1H-Indole, 4,5,6,7-tetrahydro-2-phenyl- 化学的及び物理的性質

名前と識別子

    • 1H-Indole, 4,5,6,7-tetrahydro-2-phenyl-
    • 2-phenyl-4,5,6,7-tetrahydro-1H-indole
    • SCHEMBL11868185
    • DTXSID70400417
    • LUAFUCCMSGFWSP-UHFFFAOYSA-
    • A1-04039
    • SCHEMBL11868181
    • 15582-97-5
    • AKOS022193663
    • InChI=1/C14H15N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-3,6-7,10,15H,4-5,8-9H2
    • 2-phenyl-4,5,6,7-tetrahydroindole
    • MDL: MFCD01096212
    • インチ: InChI=1S/C14H15N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-3,6-7,10,15H,4-5,8-9H2
    • InChIKey: LUAFUCCMSGFWSP-UHFFFAOYSA-N
    • ほほえんだ: C1CCC2=C(C1)C=C(N2)C3=CC=CC=C3

計算された属性

  • せいみつぶんしりょう: 197.12055
  • どういたいしつりょう: 197.120449483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 0
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

  • PSA: 15.79

1H-Indole, 4,5,6,7-tetrahydro-2-phenyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
171526-2.500g
2-Phenyl-4,5,6,7-tetrahydro-1H-indole, 95%
15582-97-5 95%
2.500g
$1733.00 2023-09-09

1H-Indole, 4,5,6,7-tetrahydro-2-phenyl- 関連文献

1H-Indole, 4,5,6,7-tetrahydro-2-phenyl-に関する追加情報

1H-Indole, 4,5,6,7-tetrahydro-2-phenyl- (CAS No. 15582-97-5): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

1H-Indole, 4,5,6,7-tetrahydro-2-phenyl-, identified by its Chemical Abstracts Service (CAS) number 15582-97-5, is a heterocyclic organic compound that has garnered significant attention in the realms of chemical synthesis and pharmaceutical development. This compound belongs to the tetrahydroindole family, characterized by a fused indole ring system with a phenyl group substituent at the 2-position. Its unique structural motif makes it a versatile scaffold for designing molecules with potential biological activities.

The structural integrity of 1H-Indole, 4,5,6,7-tetrahydro-2-phenyl- is defined by a benzene ring fused to a pyrrole ring system. The presence of the tetrahydropyridine moiety enhances its solubility and metabolic stability, making it an attractive candidate for further derivatization. The phenyl group at the 2-position introduces additional electronic and steric effects, which can be modulated to fine-tune the pharmacological properties of the compound.

In recent years, 1H-Indole, 4,5,6,7-tetrahydro-2-phenyl- has been extensively studied for its potential applications in medicinal chemistry. Researchers have leveraged its scaffold to develop novel compounds with therapeutic implications. One notable area of interest is its role in the synthesis of serotonin receptor modulators. Serotonin (5-hydroxytryptamine or 5-HT) receptors are integral to various physiological processes, including mood regulation, pain perception, and gastrointestinal function. Modulators of these receptors have been explored for treating conditions such as depression, anxiety disorders, and neurodegenerative diseases.

Recent studies have highlighted the compound's utility in generating derivatives that exhibit selective binding to serotonin receptors. For instance, modifications at the 3-position of the tetrahydropyridine ring have been shown to enhance binding affinity and selectivity for certain serotonin receptor subtypes. These findings are particularly relevant in the context of developing next-generation antidepressants and anxiolytics with improved efficacy and reduced side effects.

The pharmaceutical industry has also explored 1H-Indole, 4,5,6,7-tetrahydro-2-phenyl- as a precursor for antipsychotic agents. Antipsychotic drugs often target dopamine D2 receptors in addition to serotonin receptors. By incorporating structural elements derived from this compound into drug candidates, researchers aim to achieve a balanced modulation of both receptor systems. This approach has led to the development of compounds that show promise in treating schizophrenia and bipolar disorder.

Beyond its applications in central nervous system (CNS) drug discovery, 1H-Indole derivatives have been investigated for their potential in oncology research. The indole scaffold is well-known for its bioactivity against various cancer cell lines. Specifically, modifications of 1H-Indole, 4, 5, 6, 7-tetrahydro-, 2-phenyl-, have been explored for their ability to induce apoptosis and inhibit tumor growth. Preclinical studies have demonstrated that certain derivatives exhibit potent antitumor activity by disrupting key signaling pathways involved in cancer progression.

The synthesis of 1H-Indole, 4, 5, 6, 7-tetrahydro-, 2-phenyl-, involves multi-step organic reactions that highlight its synthetic versatility. Common synthetic routes include cyclization reactions followed by functional group transformations such as alkylation and aromatic substitution. Advances in catalytic methods have further streamlined the synthesis process, enabling higher yields and improved purity levels. These advancements are crucial for facilitating large-scale production required for industrial applications.

The pharmacokinetic profile of this compound is another area of active investigation. Researchers are particularly interested in optimizing its bioavailability by modifying factors such as lipophilicity and metabolic stability. Computational modeling techniques have been employed to predict how structural changes will impact pharmacokinetic properties, aiding in the rational design of more effective drug candidates.

In conclusion, 1H-Indole, 4, 5, 6, 7-tetrahydro-, 2-phenyl-, (CAS No. 15582-97-5) represents a valuable scaffold in modern pharmaceutical research. Its unique structural features make it suitable for designing molecules with diverse biological activities, ranging from CNS therapeutics to oncology applications. Ongoing research continues to uncover new possibilities for leveraging this compound's potential, underscoring its importance in advancing chemical biology and drug discovery efforts worldwide.

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